Lipophilicity-Driven Membrane Permeability: Populigenin vs. Quercetin
Populigenin's diacetylation confers a significantly higher computed lipophilicity (XLogP3-AA = 2.9) compared to the widely used antioxidant flavonoid Quercetin (XLogP3-AA = 1.9) [1]. This ~1.0 log unit increase corresponds to a theoretical ~10-fold higher partition coefficient into lipid bilayers, a critical parameter governing passive diffusion across cell membranes and blood-brain barrier permeability [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Quercetin: 1.9 |
| Quantified Difference | Δ = +1.0 log unit (~10-fold higher lipophilicity) |
| Conditions | PubChem computed XLogP3-AA algorithm |
Why This Matters
Procurement for cell-based assays or in vivo models with stringent permeability requirements should prioritize Populigenin over Quercetin to ensure adequate target engagement in lipophilic compartments.
- [1] PubChem. (2026). XLogP3-AA values for Populigenin (CID 91884891) and Quercetin (CID 5280343). National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
